(1H-Benzo[d]imidazol-2-yl)methanediol

Catalog No.
S13324301
CAS No.
M.F
C8H8N2O2
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1H-Benzo[d]imidazol-2-yl)methanediol

Product Name

(1H-Benzo[d]imidazol-2-yl)methanediol

IUPAC Name

1H-benzimidazol-2-ylmethanediol

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C8H8N2O2/c11-8(12)7-9-5-3-1-2-4-6(5)10-7/h1-4,8,11-12H,(H,9,10)

InChI Key

NOYCWHAVFPTJGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(O)O

(1H-Benzo[d]imidazol-2-yl)methanediol is a chemical compound that belongs to the family of benzimidazoles, which are bicyclic compounds featuring a fused benzene and imidazole ring. The structure of (1H-Benzo[d]imidazol-2-yl)methanediol consists of a benzimidazole moiety with a hydroxymethyl group attached to the nitrogen atom at position 2. This compound is notable for its potential applications in medicinal chemistry, particularly due to its biological activity and ability to interact with various biological targets.

, including:

  • Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones, forming various derivatives.
  • Oxidation: The hydroxymethyl group can be oxidized to form corresponding carbonyl compounds.
  • Substitution Reactions: The nitrogen atom in the benzimidazole ring can undergo nucleophilic substitution, allowing for the introduction of different substituents.

These reactions can be utilized to synthesize a variety of functionalized derivatives that may exhibit enhanced biological properties.

Research indicates that (1H-Benzo[d]imidazol-2-yl)methanediol and its derivatives possess significant biological activities. They have been explored for their potential as:

  • Anticancer Agents: Some studies suggest that derivatives of this compound can inhibit cancer cell proliferation by targeting specific enzymes like human topoisomerase I, which is involved in DNA replication and repair .
  • Antimicrobial Activity: Compounds in the benzimidazole class often show activity against various bacterial and fungal strains, making them candidates for developing new antimicrobial agents.
  • Antioxidant Properties: The presence of hydroxymethyl groups may contribute to antioxidant activity, helping to mitigate oxidative stress in biological systems.

Several methods have been developed for synthesizing (1H-Benzo[d]imidazol-2-yl)methanediol:

  • Condensation of o-phenylenediamine with Aldehydes: This method involves reacting o-phenylenediamine with appropriate aldehydes under acidic conditions to yield benzimidazole derivatives. For example, using salicylaldehyde can lead to the formation of (1H-Benzo[d]imidazol-2-yl)methanediol .
  • Eco-Friendly Synthesis Using Nanocatalysts: Recent advancements have introduced the use of zinc oxide nanoparticles as catalysts to enhance yields and reduce reaction times during the synthesis of benzimidazoles .
  • Hydroxymethylation: The introduction of the hydroxymethyl group can be achieved through specific functionalization reactions involving formaldehyde or other methylene sources under controlled conditions.

(1H-Benzo[d]imidazol-2-yl)methanediol has several promising applications:

  • Pharmaceutical Development: Its derivatives are being investigated as potential drugs for cancer therapy and antimicrobial treatments.
  • Material Science: Compounds containing benzimidazole moieties are used in developing corrosion inhibitors and materials with specific electronic properties .
  • Biochemical Research: Used as probes in biochemical assays due to their ability to interact with DNA and proteins.

Interaction studies involving (1H-Benzo[d]imidazol-2-yl)methanediol have focused on its binding affinity to biological macromolecules:

  • DNA Binding Studies: Research has shown that certain derivatives exhibit strong binding affinity to DNA, which may contribute to their anticancer properties .
  • Enzyme Inhibition Studies: Investigations into enzyme interactions have identified potential targets such as topoisomerases, leading to insights into their mechanism of action against cancer cells .

(1H-Benzo[d]imidazol-2-yl)methanediol shares structural characteristics with several related compounds. Here are some similar compounds along with a brief comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
1H-BenzimidazoleBasic structure without substituents on nitrogenFundamental unit for many derivatives
(1H-Benzo[d]imidazol-6-yl)(phenyl)methanoneContains an additional phenyl group at position 6Exhibits different biological activities due to sterics
2-(4-methoxynaphthalen-1-yl)-1H-benzimidazoleIncorporates a naphthalene moietyPotentially enhanced electronic properties
1H-benzimidazole derivatives with alkyl chainsVarying lengths of alkyl chains attached to the phenyl ringAltered solubility and bioactivity profiles

The uniqueness of (1H-Benzo[d]imidazol-2-yl)methanediol lies in its specific hydroxymethyl substitution, which influences its reactivity and biological interactions compared to other benzimidazole derivatives.

The synthesis of (1H-benzo[d]imidazol-2-yl)methanediol derivatives primarily relies on condensation reactions between o-phenylenediamine and suitable carbonyl-containing precursors [1] [2]. These fundamental cyclization processes involve the formation of carbon-nitrogen bonds through nucleophilic attack of the diamine on electrophilic carbon centers, followed by intramolecular ring closure [3] [4].

The classical Phillips procedure represents the most widely employed method for benzimidazole synthesis, involving the direct condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions [4] [5]. This methodology has been extensively utilized for the preparation of various benzimidazole-containing compounds, including those bearing hydroxymethyl and methanediol functionalities [6] [4].

Direct Aldehyde Condensation Methods

Condensation reactions with aldehydes constitute a primary synthetic route for benzimidazole derivatives [7] [8]. The reaction typically proceeds through imine formation followed by cyclization and aromatization [9] [8]. Research has demonstrated that aromatic aldehydes with electron-donating groups react more rapidly compared to those containing electron-withdrawing substituents [8]. Reaction yields typically range from 75% to 94% depending on the aldehyde structure and reaction conditions [7] [10].

Table 1: Condensation Reaction Yields with Various Aldehydes

Aldehyde TypeReaction Time (hours)Yield (%)Conditions
Benzaldehyde492Room temperature, chloroform [10]
4-Methoxybenzaldehyde3.586Room temperature, chloroform [10]
4-Nitrobenzaldehyde576Room temperature, chloroform [10]
4-Hydroxybenzaldehyde482Room temperature, chloroform [10]

Carboxylic Acid Condensation Pathways

The condensation of o-phenylenediamine with carboxylic acids provides an alternative route for benzimidazole synthesis [11]. This methodology typically requires elevated temperatures and acidic catalysts such as polyphosphoric acid or hydrochloric acid [12] [11]. The reaction mechanism involves initial amide formation followed by intramolecular cyclization and dehydration [11].

Studies have shown that equimolar amounts of o-phenylenediamine and carboxylic acids in the presence of ammonium chloride as catalyst at 80-90°C yield benzimidazole derivatives with good purity and yield [11]. This approach represents an economical and environmentally friendly method for benzimidazole synthesis [11].

Formic Acid Mediated Synthesis

The reaction of o-phenylenediamine with formic acid represents one of the simplest methods for benzimidazole ring formation [3]. The procedure involves heating o-phenylenediamine (1 gram) with 90% formic acid (3.48 milliliters) under reflux conditions for 2 hours [3]. Following neutralization with sodium hydroxide solution and recrystallization, pure benzimidazole products are obtained [3].

Solvent-Mediated Cyclization Strategies

Solvent selection plays a crucial role in benzimidazole synthesis, influencing both reaction rate and product selectivity [13] [14]. Different solvents can promote distinct cyclization pathways, leading to varied product distributions and yields [1] [14].

Aqueous Media Cyclization

Water has emerged as an effective solvent for benzimidazole synthesis, offering environmental benefits and enhanced selectivity [15]. Research demonstrates that benzimidazole formation from benzyl alcohols and 1,2-phenylenediamine proceeds efficiently in water with conversion efficiencies exceeding 90% [15]. The use of water as solvent enhances both yield and selectivity of benzimidazole formation compared to organic solvents [15].

Table 2: Solvent Effects on Benzimidazole Synthesis

SolventConversion (%)Selectivity (%)Reaction Time (hours)
Water92956 [15]
Acetonitrile45786 [15]
Dimethylformamide67826 [1]
1,4-Dioxane58746 [1]

Organic Solvent Systems

Traditional organic solvents continue to play important roles in benzimidazole synthesis [14] [16]. Chlorobenzene has proven effective for acylation-cyclization processes, providing high yields under reflux conditions [17]. Studies show that reactions in chlorobenzene at 132°C yield benzimidazole products with isolated yields exceeding 89% [17].

Acetonitrile represents another widely used solvent for benzimidazole synthesis, particularly in base-mediated cyclization reactions [16]. The sodium bicarbonate-acetonitrile system has demonstrated effectiveness for N-alkylation reactions, achieving yields up to 54% under optimized conditions [16].

Base-Mediated Cyclization Mechanisms

Base-mediated cyclization strategies utilize various inorganic and organic bases to promote ring formation [18] [16]. Cesium carbonate has been employed as an effective mediator for cyclization reactions at 150°C in dimethylformamide [13]. These conditions promote transition metal-free cyclization processes, offering advantages in terms of catalyst cost and product purity [13].

The mechanism of base-mediated cyclization involves deprotonation of nucleophilic centers followed by intramolecular attack on electrophilic carbon atoms [18]. Computational studies reveal that cyclization proceeds through propargyl intermediates with activation barriers that favor specific regioisomers [18].

Catalytic Systems for Regioselective Functionalization

Catalytic methodologies enable precise control over regiochemistry in benzimidazole synthesis, allowing selective formation of specific structural isomers [19] [20]. These systems employ various transition metal catalysts and organocatalysts to direct cyclization pathways [20] [21].

Palladium-Catalyzed Cascade Reactions

Palladium catalysis has proven highly effective for regioselective benzimidazole synthesis through cascade carbon-nitrogen bond forming reactions [20]. The use of BrettPhos palladium mesylate precatalyst enables selective coupling of bifunctional aryl electrophiles with nitrogen nucleophiles [20]. These processes achieve complete regiocontrol stemming from chemoselective oxidative addition and preferential carbon-nitrogen bond formation [20].

Table 3: Palladium-Catalyzed Benzimidazole Synthesis Results

SubstrateCatalyst Loading (mol%)Yield (%)Regioselectivity
2-Bromo-1-chloro-4-fluorobenzene585>99:1 [20]
2-Bromo-1-chlorotoluene583>99:1 [20]
2-Bromo-1-chloro-4-trifluoromethylbenzene551>99:1 [20]

Copper-Catalyzed Oxidative Systems

Copper catalysis offers sustainable approaches for benzimidazole synthesis through oxidative carbon-hydrogen activation [22]. These systems utilize naturally abundant copper catalysts with molecular oxygen as the terminal oxidant [22]. The synthetic protocol features high selectivity without requiring specific aminating agents [22].

Copper-catalyzed methodologies enable functionalized benzimidazole synthesis from aniline derivatives and substituted cyclic amines [22]. The process involves tandem quartic carbon-hydrogen aminations with cleavage of carbon-nitrogen and carbon-carbon bonds [22]. These reactions proceed under mild conditions using copper-oxygen catalyst systems [22].

Lewis Acid Catalyzed Processes

Lewis acid catalysts facilitate benzimidazole formation through activation of carbonyl compounds and enhancement of cyclization rates [8]. Lanthanum chloride has demonstrated effectiveness as a promoter for condensation reactions between o-phenylenediamine and aldehydes [8]. Optimal catalyst loading of 0.2 equivalents provides excellent yields within 2-4 hours [8].

Erbium triflate represents another effective Lewis acid catalyst for selective benzimidazole synthesis [14]. This catalyst promotes double-condensation products when used with electron-rich aldehydes, while mono-condensation occurs in its absence [14]. The charge density on carbonyl oxygen significantly impacts the reaction pathway [14].

Heterogeneous Catalytic Systems

Heterogeneous catalysts offer advantages in terms of recyclability and ease of separation [9]. Beta-cyclodextrin functionalized mesoporous silica nanoparticle-graphene oxide hybrids containing copper have proven effective for benzimidazole synthesis [9]. These catalysts achieve high product yields under mild reaction conditions with simple work-up procedures [9].

Cobalt-iron oxide nanoparticles represent another class of recyclable heterogeneous catalysts [9]. These magnetic nanoparticles enable easy recovery using external magnets and can be reused for multiple reaction cycles without affecting yields [9].

Green Chemistry Approaches in Benzimidazole Synthesis

Green chemistry principles have driven the development of environmentally sustainable methods for benzimidazole synthesis [23] [14]. These approaches emphasize reduced solvent usage, renewable feedstocks, and elimination of toxic reagents [23] [15].

Solvent-Free Methodologies

Solvent-free synthesis represents a significant advancement in green benzimidazole chemistry [23] [11]. Microwave-assisted reactions enable efficient benzimidazole formation without organic solvents [11]. The method involves grinding equimolar amounts of carboxylic acids with o-phenylenediamine in the presence of solid catalysts, followed by microwave irradiation for 5-9 minutes [11].

Mechanochemical approaches utilize ball milling techniques to achieve benzimidazole synthesis without solvents [23]. These methods reduce environmental impact while maintaining high product yields [23]. The absence of solvents eliminates waste generation and simplifies product isolation [23].

Renewable Catalyst Systems

The development of renewable and recyclable catalyst systems addresses sustainability concerns in benzimidazole synthesis [15]. Nanomaterials functionalized with acidic ionic organosilica demonstrate high efficiency for benzimidazole synthesis from benzyl alcohols [15]. These catalysts operate under atmospheric pressure without additional oxidants [15].

Polymeric organosilicate materials containing tungstate anions exhibit exceptional stability and recyclability [15]. The catalysts maintain activity for at least eight reaction cycles without noticeable loss in performance or selectivity [15]. Water serves as the optimal solvent for these systems, further enhancing environmental compatibility [15].

Table 4: Green Catalyst Performance Comparison

Catalyst SystemRecyclability (cycles)Yield (%)Reaction Conditions
Tungstate-organosilica8>90Water, ambient pressure [15]
Cobalt-iron oxide nanoparticles583-91Solvent-free, magnetic recovery [9]
Cerium ammonium nitrate-polyethylene glycol595-99Polyethylene glycol, 50°C [23]

Water-Based Synthetic Protocols

Aqueous reaction media represent a cornerstone of green benzimidazole synthesis [14] [15]. Water-based protocols eliminate the need for organic solvents while often providing superior reaction outcomes [15]. The hydrogen bonding network in water can stabilize transition states and intermediates, leading to enhanced reaction rates [14].

Polyethylene glycol-water systems offer additional advantages by combining green solvent properties with enhanced solubility for organic substrates [23]. These mixed solvent systems achieve excellent yields for benzimidazole synthesis while maintaining environmental compatibility [23].

Atom Economy Optimization

Modern benzimidazole synthesis emphasizes high atom economy through direct functionalization approaches [22]. Copper-catalyzed methods achieve benzimidazole formation with minimal byproduct generation [22]. The use of molecular oxygen as the sole oxidant maximizes atom utilization [22].

Impact of Hydroxymethyl Substitution on Bioactivity

The introduction of hydroxymethyl groups at the 2-position of the benzimidazole ring represents a significant structural modification that profoundly influences biological activity through multiple mechanisms. Research has demonstrated that 4-hydroxy-2-(hydroxymethyl)benzimidazole exhibits potent antiviral activity against human immunodeficiency virus type 1 reverse transcriptase with an inhibitory concentration fifty (IC50) value of 0.2 micromolar, representing exceptional potency compared to unsubstituted analogues . This enhanced activity stems from the hydroxymethyl group's ability to participate in both hydrogen bond donation and acceptance, creating additional binding interactions with target proteins.

The hydroxymethyl substitution pattern significantly impacts solubility profiles and cellular uptake mechanisms. Studies indicate that the presence of hydroxyl groups enhances aqueous solubility while maintaining sufficient lipophilicity for membrane penetration . Comparative analysis of benzimidazole derivatives reveals that hydroxymethyl-containing compounds demonstrate improved bioavailability compared to their methyl-substituted counterparts, with the hydroxyl functionality facilitating interactions with hydrophilic binding sites on target enzymes.

Mechanistic investigations have revealed that hydroxymethyl substitution at the 2-position creates a unique pharmacophore geometry that enables dual-mode binding interactions. The hydroxymethyl group can simultaneously engage in hydrogen bonding with amino acid residues while providing conformational flexibility that allows the benzimidazole ring to optimize its orientation within binding pockets [2]. This dual functionality explains the superior activity profiles observed for hydroxymethyl-substituted derivatives across multiple therapeutic targets.

Quantitative structure-activity relationship studies demonstrate that the spatial arrangement of hydroxyl groups in the hydroxymethyl substituent is critical for optimal activity. Derivatives with properly positioned hydroxyl groups show enhanced binding affinity to target proteins, with some compounds achieving nanomolar potencies against specific enzyme targets [3]. The hydroxymethyl group also contributes to metabolic stability by providing alternative sites for phase two conjugation reactions, potentially extending the half-life of active compounds.

Electronic Effects of Ring Substituents

Electronic modifications of the benzimidazole core through strategic substituent placement dramatically influence bioactivity by altering the electronic distribution and chemical reactivity of the heterocyclic system. Electron-withdrawing groups positioned at the 5-position, particularly carboxylic acid and sulfonic acid substituents, induce bathochromic shifts in ultraviolet absorption spectra and enhance the acidity of the benzimidazole nitrogen atoms [4]. These electronic changes translate directly into improved binding interactions with target proteins that recognize acidic pharmacophores.

The introduction of nitro groups at various positions on the benzimidazole ring demonstrates the profound impact of electron-withdrawing substituents on biological activity. Research has shown that nitro substitution stabilizes the benzimidazole ring system and enhances the acidity of imine protons, creating more favorable electrostatic interactions with nucleophilic binding sites on target proteins [5]. Compounds bearing nitro substituents consistently demonstrate enhanced potency across multiple assay systems, with some derivatives showing activity improvements of several orders of magnitude compared to unsubstituted analogues.

Electron-donating substituents, particularly methoxy and hydroxyl groups, exert distinct electronic effects that modulate selectivity profiles and target specificity. Studies indicate that methoxy substitution at the 5-position enhances selectivity for cyclooxygenase-2 inhibition while reducing activity against cyclooxygenase-1, demonstrating how electronic effects can be leveraged to achieve therapeutic selectivity [2]. The electron-donating nature of methoxy groups increases electron density on the benzimidazole ring, facilitating π-π stacking interactions with aromatic amino acid residues in enzyme active sites.

Halogen substitution provides unique electronic effects through a combination of electron withdrawal and polarizability. Chlorine and bromine substituents at the 6-position enhance membrane penetration properties while simultaneously increasing binding affinity through halogen bonding interactions [6]. These dual effects make halogenated benzimidazole derivatives particularly effective against intracellular targets that require both membrane permeability and high-affinity binding.

The position-dependent nature of electronic effects is exemplified by comparative studies of 2-substituted versus 5-substituted derivatives. Electronic modifications at the 2-position primarily influence the basicity of the imidazole nitrogen atoms, while 5-position substituents predominantly affect the benzene ring's electronic properties [2]. This positional selectivity allows for fine-tuning of electronic properties to match specific target requirements.

Steric Considerations in Molecular Recognition

Steric factors play a crucial role in determining the binding affinity and selectivity of benzimidazole derivatives through their influence on molecular recognition processes and binding site complementarity. Molecular modeling studies have revealed that bulky substituents at the ortho position of phenyl rings attached to the benzimidazole core can maintain biological activity despite apparent steric hindrance, with some derivatives retaining 75 percent of their activity even with significant structural bulk [7]. This tolerance for steric bulk suggests that many target binding sites possess sufficient spatial flexibility to accommodate larger substituents.

The progressive increase in alkyl chain length from methyl to heptyl substituents demonstrates clear structure-activity relationships related to steric bulk and hydrophobic surface area. Research indicates that compounds with longer alkyl chains generally exhibit enhanced antiproliferative activity, with heptyl-substituted derivatives showing the most potent effects against cancer cell lines [6]. This trend suggests that increased hydrophobic contact area contributes positively to binding interactions, likely through enhanced van der Waals forces and hydrophobic exclusion effects.

Comparative analysis of linear versus branched alkyl substituents reveals the importance of molecular shape in determining biological activity. Linear alkyl chains typically provide superior activity compared to branched analogues of similar molecular weight, indicating that the extended conformation of linear chains offers better complementarity with target binding sites [6]. This finding has important implications for lead optimization strategies, suggesting that structural modifications should prioritize linear extensions over branched alternatives.

The impact of multiple substituents introduces complex steric interactions that can either enhance or diminish biological activity depending on their relative positions and sizes. Studies of disubstituted benzimidazole derivatives show that meta-para disubstitution patterns generally provide superior activity compared to ortho-para patterns, likely due to reduced steric interference between adjacent substituents [8]. These positional effects demonstrate the importance of considering cumulative steric interactions when designing multi-substituted derivatives.

Conformational flexibility represents another critical steric consideration that influences target selectivity and binding kinetics. Rigid linkers between the benzimidazole core and pendant groups can restrict conformational sampling, leading to either enhanced binding affinity through reduced entropy loss or diminished activity if the fixed conformation is suboptimal for target binding [9]. The balance between conformational restriction and binding optimization requires careful consideration during structure-based drug design efforts.

Comparative Analysis with Methanone and Methanamine Analogues

The systematic comparison of (1H-Benzo[d]imidazol-2-yl)methanediol with its methanone and methanamine analogues reveals fundamental differences in pharmacological profiles that stem from distinct physicochemical properties and binding mechanisms. Methanone derivatives, characterized by their planar carbonyl functionality, demonstrate moderate biological activity through π-π stacking interactions and their ability to serve as hydrogen bond acceptors [10]. The planar geometry of the carbonyl group facilitates interaction with aromatic amino acid residues in protein binding sites, but limits the diversity of possible binding orientations.

Methanamine analogues exhibit distinct activity profiles due to their basic character and capacity for protonation under physiological conditions. The 2-aminomethylbenzimidazole structure demonstrates enhanced activity against targets that recognize positively charged pharmacophores, with melting points around 101.5 degrees Celsius and predicted boiling points of 384.3 degrees Celsius [11]. The basicity of the amino group (predicted pKa of 12.24) ensures protonation at physiological pH, creating ionic interactions with negatively charged binding sites on target proteins.

The methanediol functionality of (1H-Benzo[d]imidazol-2-yl)methanediol provides unique advantages through its dual hydrogen bonding capability and conformational flexibility. Unlike the rigid planar geometry of methanone derivatives or the single hydrogen bonding site of methanamine analogues, the methanediol group can simultaneously engage multiple binding sites while maintaining rotational freedom around the carbon-hydroxyl bonds [12]. This structural flexibility allows for adaptive binding to diverse target proteins with varying geometric requirements.

Solubility profiles demonstrate significant differences between the three functional group classes. Methanediol derivatives exhibit the highest aqueous solubility due to multiple hydroxyl groups, while methanone analogues show intermediate solubility, and methanamine derivatives may have variable solubility depending on their protonation state . These solubility differences directly impact bioavailability and tissue distribution, with more polar derivatives generally showing better oral absorption but potentially reduced central nervous system penetration.

Metabolic stability varies considerably among the three analogue classes, with methanediol derivatives potentially subject to oxidation by alcohol dehydrogenases, methanone analogues susceptible to reduction by carbonyl reductases, and methanamine derivatives vulnerable to oxidative deamination by monoamine oxidases [10]. Understanding these metabolic pathways is crucial for predicting in vivo activity and designing derivatives with improved pharmacokinetic profiles.

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

164.058577502 g/mol

Monoisotopic Mass

164.058577502 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types